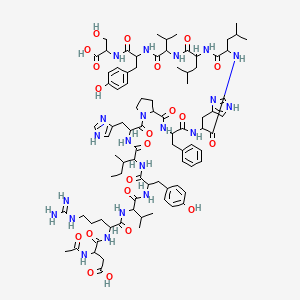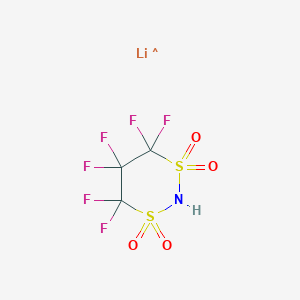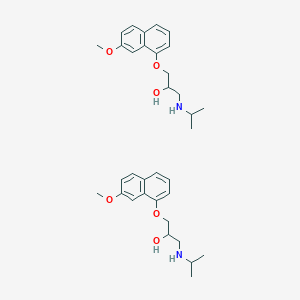![molecular formula C24H32F3N3O13 B12352814 D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-: is a complex organic compound with a molecular formula of C24H32F3N3O13 and a molecular weight of 627.52 g/mol . This compound is a derivative of D-Mannose, a six-carbon sugar that is an epimer of glucose. The unique structure of this compound, which includes a trifluoromethyl-diazirine group, makes it particularly interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis- typically involves multiple steps. One common approach starts with the protection of D-Mannose to form a tetra-O-benzyl derivative . This is followed by the introduction of the trifluoromethyl-diazirine group through a series of reactions involving diazotization and subsequent coupling with the benzoyl group. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diazirine group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a photoaffinity label due to its diazirine group, which can form covalent bonds with target molecules upon exposure to UV light . This property is useful in studying molecular interactions and identifying binding sites.
Biology
In biological research, the compound is employed to investigate protein-carbohydrate interactions. The D-Mannose moiety allows it to bind to specific proteins, making it a valuable tool in glycomics and proteomics studies .
Medicine
In medicine, the compound’s ability to inhibit bacterial adhesion makes it a potential therapeutic agent for preventing urinary tract infections . Its unique structure also allows it to be used in drug delivery systems to target specific cells or tissues.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its photo-reactive properties enable the creation of surfaces with specific chemical functionalities.
作用機序
The mechanism of action of D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis- involves its ability to form covalent bonds with target molecules upon UV irradiation . The diazirine group, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This property is exploited in photoaffinity labeling to study molecular interactions.
類似化合物との比較
Similar Compounds
D-Glucose: A six-carbon sugar similar to D-Mannose but differs in the configuration of the hydroxyl group at the C-2 position.
D-Galactose: Another six-carbon sugar that is an epimer of glucose at the C-4 position.
D-Mannose-4-13C: A labeled version of D-Mannose used in metabolic studies.
Uniqueness
The uniqueness of D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis- lies in its trifluoromethyl-diazirine group, which imparts photo-reactive properties. This makes it particularly valuable in applications requiring covalent modification of target molecules upon UV exposure.
特性
分子式 |
C24H32F3N3O13 |
|---|---|
分子量 |
627.5 g/mol |
IUPAC名 |
N-[(4R,5R,6S)-4-[(1R)-1,2-dihydroxyethyl]-4,5,6-trihydroxy-7-oxo-1-[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyheptan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)12-3-1-11(2-4-12)21(41)28-13(5-22(42,17(38)9-34)20(40)16(37)8-33)10-43-19(15(36)7-32)18(39)14(35)6-31/h1-4,6,8,13-20,32,34-40,42H,5,7,9-10H2,(H,28,41)/t13?,14-,15-,16-,17-,18-,19-,20-,22-/m1/s1 |
InChIキー |
NDDPPZMGCZVKFK-KXEVZAISSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)NC(C[C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O)CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)C2(N=N2)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CC(C(CO)O)(C(C(C=O)O)O)O)COC(C(CO)O)C(C(C=O)O)O)C2(N=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B12352735.png)

![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)




![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)
![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)



![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)
